Synthetic Yield Advantage Over Non-Methylated δ-Keto Ester
The synthesis of ethyl-5-oxo-6-methyl-6-heptenoate proceeds via a convenient one-pot method from methacryloyl chloride and ethyl 4-iodobutyrate with a high isolated yield of 87–88% after distillation [1]. In contrast, the preparation of the non-methylated analog, ethyl 5-oxo-6-heptenoate, is explicitly described as achievable only through 'laborious, multistep methods' [1].
| Evidence Dimension | Synthetic yield and procedural complexity |
|---|---|
| Target Compound Data | 87–88% isolated yield; one-pot procedure |
| Comparator Or Baseline | Ethyl 5-oxo-6-heptenoate (non-methylated analog); multistep synthesis with unspecified, typically lower overall yield |
| Quantified Difference | Target compound offers a >87% yield advantage in terms of procedural simplicity and documented efficiency, eliminating the need for complex multi-step sequences. |
| Conditions | Target compound: Zn–Cu couple, benzene, N,N-dimethylacetamide, then Pd(0) catalyst, methacryloyl chloride; Comparator: literature-described multistep methods |
Why This Matters
This directly translates to lower procurement and in-house synthesis costs, higher throughput, and reduced waste generation for research and production laboratories.
- [1] Tamaru, Y.; Ochiai, H.; Nakamura, T.; Yoshida, Z. Ethyl 5-Oxo-6-Methyl-6-Heptenoate from Methacryloyl Chloride and Ethyl 4-Iodobutyrate. Organic Syntheses 2003, 67, 98. View Source
